N-([2,3'-bifuran]-5-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(13-2-1-7-19-13)15-8-11-3-4-12(18-11)10-5-6-17-9-10/h1-7,9H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKJVOLZBUUDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide typically involves the cyclization of precursor compounds. One common method includes the reaction of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . This reaction proceeds through a series of steps, including the formation of intermediate compounds and subsequent cyclization to yield the desired thiophene derivative.
Industrial Production Methods
Industrial production of thiophene derivatives often involves multicomponent reactions and the use of catalytic systems. For example, nickel- and palladium-based catalytic systems are commonly used for the synthesis of thiophene-based conjugated polymers . These methods are optimized for large-scale production and involve the use of specific catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or furan rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiophene rings .
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activities of enzymes like Pantothenate Kinase (PanK) and CTP synthetase (PyrG), which are essential for RNA, DNA, and lipid biosynthesis . By inhibiting these enzymes, the compound can disrupt the growth and survival of certain bacterial strains, making it a potential candidate for antibacterial therapy.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The substituent on the amide nitrogen critically influences molecular conformation, intermolecular interactions, and bioactivity. Key analogs include:
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Substituent : 2-Nitrophenyl group.
- Structural Features :
- Biological Relevance: Nitro-substituted carboxamides are associated with antibacterial and antifungal activities, though genotoxicity concerns exist in some derivatives .
5-(Furan-3-yl)-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide (, Compound 83)
- Substituent : 5-Nitrothiazol-2-yl group.
- Synthesis : Produced via Suzuki coupling (21% yield), highlighting challenges in introducing nitrothiazole moieties .
N-([2,3'-Bifuran]-5-ylmethyl)thiophene-2-carboxamide
- Substituent : [2,3'-Bifuran]-5-ylmethyl group.
- Enhanced C–H⋯O interactions due to furan oxygen atoms, possibly improving crystal packing stability .
Comparative Data Table
Key Findings from Structural Studies
- Dihedral Angles : Nitrophenyl analogs exhibit moderate ring coplanarity (8.50–13.53°), while bifuran-methyl substituents may impose greater steric hindrance, reducing coplanarity and altering electronic delocalization .
- Intermolecular Interactions: Weak non-classical interactions (e.g., C–H⋯O) dominate packing in nitrophenyl derivatives. Bifuran-methyl groups could enhance these interactions due to additional oxygen atoms .
- Bioactivity Potential: Nitro-substituted analogs show antimicrobial activity, suggesting that the bifuran-methyl derivative might also exhibit bioactivity if electron-deficient regions are preserved .
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)thiophene-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring attached to a bifuran moiety, which enhances its electronic properties and reactivity. The molecular formula is , with a molecular weight of 273.31 g/mol. This unique structure allows it to interact with various biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit the activities of enzymes such as Pantothenate Kinase (PanK) and CTP synthetase (PyrG), which are crucial for RNA, DNA, and lipid biosynthesis.
- Antioxidant Activity : It exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies indicate that this compound has potential antibacterial properties against various strains of bacteria.
Antibacterial Activity
This compound has demonstrated significant antibacterial activity. In vitro tests have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus cereus | 50 |
| Staphylococcus aureus | 30 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 40 |
Antioxidant Activity
The compound's antioxidant capacity has been assessed using various assays, showing it can effectively scavenge free radicals and reduce oxidative stress markers in cellular models.
Anti-inflammatory Activity
Research indicates that this compound may also possess anti-inflammatory properties. It has been shown to inhibit nitric oxide production in LPS-stimulated microglial cells, suggesting potential therapeutic applications in neuroinflammatory conditions .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. Results indicated that this compound exhibited notable activity against a range of bacterial strains with MIC values comparable to standard antibiotics.
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound's inhibition of PanK affects bacterial growth by disrupting essential metabolic pathways.
- Therapeutic Potential : In vivo studies are ongoing to assess the therapeutic potential of this compound in treating infections and inflammatory diseases, highlighting its promise as a lead compound for drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-([2,3'-bifuran]-5-ylmethyl)thiophene-2-carboxamide derivatives?
- Methodological Answer :
- Step 1 : Start with coupling reactions (e.g., Suzuki-Miyaura) to link the bifuran and thiophene moieties. This ensures regioselectivity in hybrid heterocycle formation .
- Step 2 : Introduce the carboxamide group via nucleophilic acyl substitution using thiophene-2-carbonyl chloride and a bifuran-derived amine intermediate .
- Step 3 : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to enhance yield. For example, dichloromethane or THF with Pd(PPh₃)₄ as a catalyst improves cross-coupling efficiency .
- Key Characterization : Confirm structure via ¹H/¹³C NMR (amide proton at δ 8.2–8.5 ppm; bifuran protons at δ 6.3–7.1 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing the structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign proton environments (e.g., bifuran methylene protons at δ 4.5–5.0 ppm; thiophene aromatic protons at δ 7.2–7.8 ppm) and confirm amide bond formation via carbonyl carbon signals at δ 165–170 ppm in ¹³C NMR .
- X-ray Crystallography : Resolve dihedral angles between the bifuran and thiophene rings (typically 8–15°), which influence electronic conjugation .
- IR Spectroscopy : Validate amide C=O stretching vibrations at ~1650–1680 cm⁻¹ and furan/thiophene C-H stretches at 3100–3150 cm⁻¹ .
Advanced Research Questions
Q. How can reaction selectivity be controlled during formylation or functionalization of the bifuran-thiophene scaffold?
- Methodological Answer :
- Electrophilic Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to target electron-rich positions adjacent to the N,N-dialkylamino group (4-position on the thiophene ring) .
- Lithiation Strategies : Deprotonate acidic positions (e.g., adjacent to sulfur in thiophene) using n-BuLi, followed by electrophilic quenching (e.g., DMF for 5´-formylation) .
- Selectivity Validation : Compare ¹H NMR shifts of formyl protons (δ 9.8–10.2 ppm for 4-formyl vs. δ 10.3–10.6 ppm for 5´-formyl derivatives) .
Q. How can contradictions in spectroscopic data (e.g., unexpected dihedral angles or coupling constants) be resolved?
- Methodological Answer :
- Variable-Temperature NMR : Probe dynamic effects (e.g., ring puckering in bifuran) by analyzing signal splitting at low temperatures (–40°C to –80°C) .
- DFT Calculations : Compare experimental X-ray/NMR data with computed geometries (e.g., B3LYP/6-31G* level) to identify steric or electronic distortions .
- Crystallographic Refinement : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O/S) that influence solid-state conformation .
Q. What strategies improve yield in multi-step syntheses of bifuran-thiophene hybrids?
- Methodological Answer :
- Flow Chemistry : Scale up Suzuki-Miyaura coupling with continuous flow reactors to maintain precise temperature control (60–80°C) and reduce side reactions .
- Protection/Deprotection : Temporarily protect reactive amines (e.g., with Boc groups) during thiophene functionalization to prevent unwanted nucleophilic attacks .
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate intermediates with >95% purity .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental electronic absorption spectra?
- Methodological Answer :
- Solvent Effects : Re-measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess π→π* transition shifts .
- TD-DFT Adjustments : Include solvent models (e.g., PCM) in time-dependent DFT simulations to better match experimental λₘₐₓ values .
Key Structural and Reaction Data
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Bifuran-thiophene dihedral angle | 8–15° | |
| Suzuki coupling yield | 60–85% (Pd(PPh₃)₄, THF, 80°C) | |
| Amide C=O IR stretch | 1650–1680 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
